2-(3,4-Methylenedioxyphenyl)phenol
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Overview
Description
2-(3,4-Methylenedioxyphenyl)phenol is an organic compound that features a phenol group substituted with a methylenedioxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3,4-Methylenedioxyphenyl)phenol typically involves the use of 3,4-methylenedioxyacetophenone as a starting material. The process includes the oxidation of this compound using hydrogen peroxide in a toluene and formic acid solution, followed by hydrolysis, neutralization, and rectification to obtain the target product . This method is advantageous due to the easily obtained raw materials, mild reaction conditions, and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of furan phenol byproducts as raw materials. This approach ensures high purity and yield while addressing environmental concerns associated with traditional methods .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Methylenedioxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like toluene and ethanol.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,4-Methylenedioxyphenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Methylenedioxyphenyl)phenol primarily involves its antioxidant properties. The compound acts as a free radical scavenger and metal chelator, which helps in reducing oxidative stress. It also modulates cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyphenylpropan-2-one:
Uniqueness
2-(3,4-Methylenedioxyphenyl)phenol is unique due to its phenol group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-4-2-1-3-10(11)9-5-6-12-13(7-9)16-8-15-12/h1-7,14H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZVTZRAADNQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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